
N-isobutyl-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-isobutyl-3,5-dinitrobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzene ring substituted with nitro groups at the 3 and 5 positions and an amide group attached to a 2-methylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor. The process begins with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting dinitrobenzamide is then reacted with 2-methylpropylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration step is carefully monitored to avoid over-nitration, and the subsequent amide formation is optimized for efficiency.
化学反応の分析
Types of Reactions
N-isobutyl-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under elevated temperatures.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Reduction: The major products are N-(2-methylpropyl)-3,5-diaminobenzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Hydrolysis: The products are 3,5-dinitrobenzoic acid and 2-methylpropylamine.
科学的研究の応用
N-isobutyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-isobutyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group allows the compound to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzamide: Lacks the 2-methylpropyl group, making it less hydrophobic and potentially less bioavailable.
N-(2-methylpropyl)-2,4-dinitrobenzamide: Similar structure but with nitro groups at different positions, leading to different reactivity and biological activity.
N-(2-methylpropyl)-3,5-diaminobenzamide: The reduced form of the compound with amino groups instead of nitro groups.
Uniqueness
N-isobutyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
56808-99-2 |
|---|---|
分子式 |
C11H13N3O5 |
分子量 |
267.24g/mol |
IUPAC名 |
N-(2-methylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H13N3O5/c1-7(2)6-12-11(15)8-3-9(13(16)17)5-10(4-8)14(18)19/h3-5,7H,6H2,1-2H3,(H,12,15) |
InChIキー |
UMWOXYJRLFRVOH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
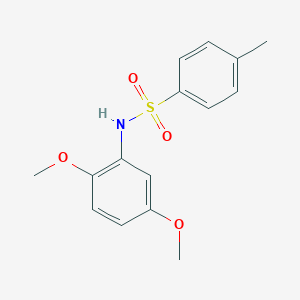

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404765.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B404769.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
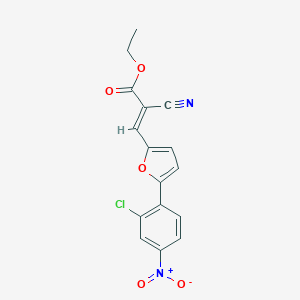
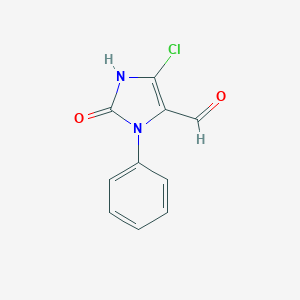
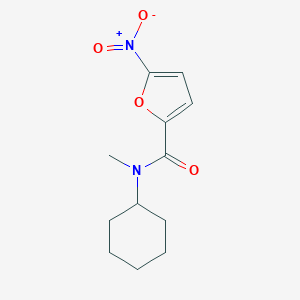
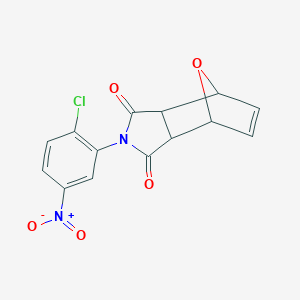
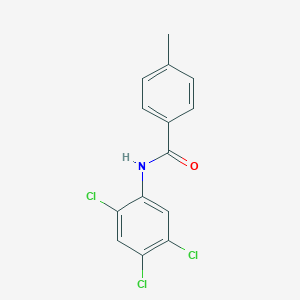
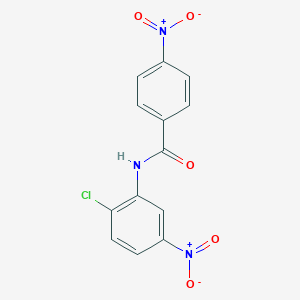
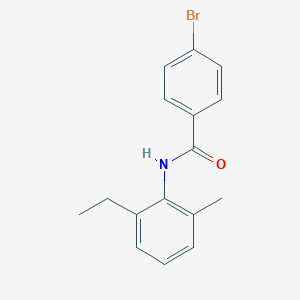
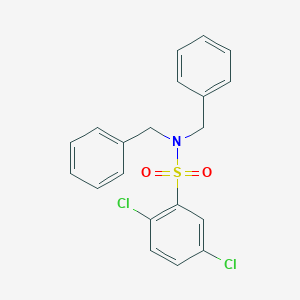
![N-[4-(benzyloxy)phenyl]-2-nitrobenzamide](/img/structure/B404788.png)
